2-(4-Methoxyphenoxy)benzoic acid
Overview
Description
2-(4-Methoxyphenoxy)benzoic acid is an organic compound with the molecular formula C14H12O4 It is characterized by the presence of a methoxy group attached to a phenoxy group, which is further connected to a benzoic acid moiety
Mechanism of Action
Mode of Action
Like other benzoic acid derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions, leading to changes in the conformation and function of the target molecules .
Biochemical Pathways
It is hypothesized that it could affect the composition and structure of microbial communities, thereby influencing the metabolome through key functional strains .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Methoxyphenoxy)benzoic acid. For instance, the pH, temperature, and presence of other compounds can affect its solubility and stability . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)benzoic acid typically involves the reaction of 4-methoxyphenol with 2-chlorobenzoic acid in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chlorobenzoic acid, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes, with optimizations for large-scale reactions. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-(4-Hydroxyphenoxy)benzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, forming 2-(4-Methoxyphenoxy)benzyl alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(4-Hydroxyphenoxy)benzoic acid
Reduction: 2-(4-Methoxyphenoxy)benzyl alcohol
Substitution: 2-(4-Halophenoxy)benzoic acid (where the halogen can be bromine, chlorine, etc.)
Scientific Research Applications
2-(4-Methoxyphenoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenoxy)benzoic acid
- 4-(4-Methylphenoxy)benzoic acid
- 4-(4-Fluorophenoxy)benzoic acid
Uniqueness
2-(4-Methoxyphenoxy)benzoic acid is unique due to the specific positioning of the methoxy group on the phenoxy ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-17-10-6-8-11(9-7-10)18-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNNWPSQMMOCGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172688 | |
Record name | Benzoic acid, 2-(4-methoxyphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1916-04-7 | |
Record name | Benzoic acid, 2-(4-methoxyphenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001916047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1916-04-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31158 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-(4-methoxyphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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